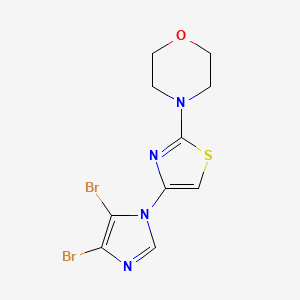![molecular formula C13H13FN2O3 B2366051 Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate CAS No. 1385392-47-1](/img/structure/B2366051.png)
Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate” is a chemical compound with the molecular formula C13H13FN2O3 . It is related to “Methyl 2-amino-2-(3-fluorophenyl)acetate”, which has the molecular formula C9H10FNO2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using its InChI and SMILES notations. The InChI notation is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web . The SMILES notation is a line notation (a typographical method using printable characters) for entering and representing molecules and reactions .Physical and Chemical Properties Analysis
“Methyl 2-amino-2-(3-fluorophenyl)acetate” has a molecular weight of 183.18 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 3. Its exact mass and monoisotopic mass is 183.06955672 g/mol. It has a topological polar surface area of 52.3 Ų. It has a heavy atom count of 13 .Scientific Research Applications
Fluorinated Compounds in Organic Synthesis
Fluorinated compounds, such as those containing a 3-fluorophenyl group, play a critical role in organic synthesis, offering unique reactivity due to the electronegative nature of fluorine. For example, the study on "Three monofluorinated small molecules" by Burns and Hagaman (1993) discusses the structural properties of fluorophenyl compounds, which can influence their reactivity and applications in synthesis (Burns & Hagaman, 1993).
Schiff Base Organotin(IV) Complexes in Medicinal Chemistry
Schiff base organotin(IV) complexes have shown potential as anticancer drugs. The amino acetate functionalized Schiff base organotin(IV) complexes, as explored by Basu Baul et al. (2009), highlight the structural characterization and in vitro cytotoxicity studies, suggesting their application in developing novel anticancer agents (Basu Baul et al., 2009).
Piperidine Synthesis for Biological Applications
Piperidines are a class of compounds with wide-ranging biological activities. The asymmetric synthesis of trisubstituted piperidines via Baylis–Hillman adducts, as described by Salgado et al. (2019), demonstrates the potential of fluorophenyl-containing compounds in the synthesis of biologically relevant molecules (Salgado et al., 2019).
Transition Metal Complexes for Enzymatic Inhibition
The synthesis and characterization of transition metal complexes with novel amino acid bearing Schiff base ligands have been studied for their antioxidant and selective xanthine oxidase inhibitory activities. This research, conducted by Ikram et al. (2015), indicates the potential use of such compounds in therapeutic applications, particularly in managing conditions associated with oxidative stress and enzymatic imbalances (Ikram et al., 2015).
Novel Synthetic Pathways
Research on the synthesis of precursors to various compounds, such as the work by Raynolds (1984) on 3-thienylmalonic acid, showcases the importance of novel synthetic methods in creating intermediates for pharmaceutical applications (Raynolds, 1984).
Safety and Hazards
The safety and hazards of a chemical compound refer to the potential risks associated with its handling and use. For “methyl 2-amino-2-(2-fluorophenyl)acetate”, the hazard statements include H302, H312, and H332. The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-19-13(18)9-16(6-5-15)12(17)8-10-3-2-4-11(14)7-10/h2-4,7H,6,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWYMDFKZRZPMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)CC1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
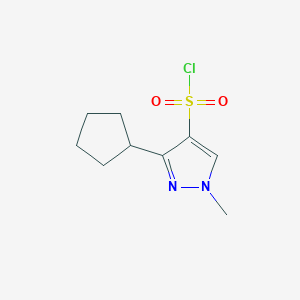
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide](/img/structure/B2365970.png)
![2-[(4-chlorobenzyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2365971.png)
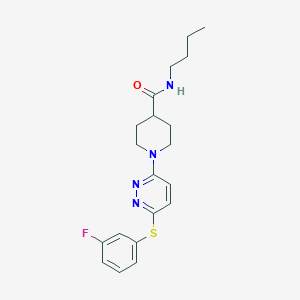
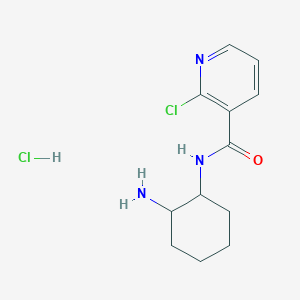
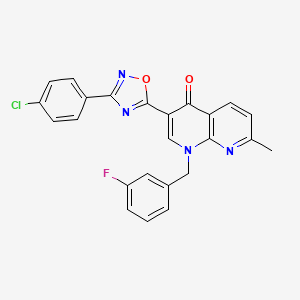
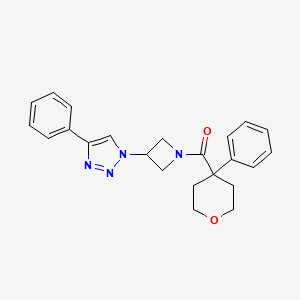
![2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B2365980.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2365981.png)
![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate](/img/no-structure.png)
![1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2365983.png)
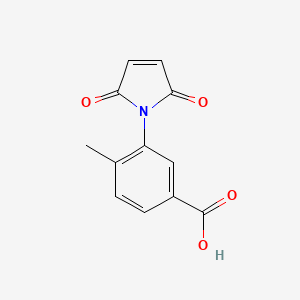
![1-[(5-Methylthien-2-yl)methyl]piperazine](/img/structure/B2365988.png)
